![molecular formula C11H13FN2O B3199061 4-[(Cyclopropylamino)methyl]-3-fluorobenzamide CAS No. 1016750-17-6](/img/structure/B3199061.png)
4-[(Cyclopropylamino)methyl]-3-fluorobenzamide
Overview
Description
4-[(Cyclopropylamino)methyl]-3-fluorobenzamide is a chemical compound with the molecular formula C11H13FN2O and a molecular weight of 208.24 g/mol . This compound is characterized by the presence of a cyclopropylamino group attached to a benzamide structure, with a fluorine atom at the 3-position of the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-[(Cyclopropylamino)methyl]-3-fluorobenzamide typically involves the following steps:
Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with a suitable precursor.
Attachment to the benzene ring: The cyclopropylamino group is then attached to the benzene ring through a nucleophilic substitution reaction.
Introduction of the fluorine atom: The fluorine atom is introduced at the 3-position of the benzene ring using a fluorinating agent.
Formation of the benzamide structure: Finally, the benzamide structure is formed by reacting the intermediate compound with an appropriate amide-forming reagent.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[(Cyclopropylamino)methyl]-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(Cyclopropylamino)methyl]-3-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylamino)methyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The cyclopropylamino group and the fluorine atom play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
4-[(Cyclopropylamino)methyl]-3-fluorobenzamide can be compared with other similar compounds, such as:
4-[(Cyclopropylamino)methyl]-3-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
4-[(Cyclopropylamino)methyl]-3-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.
4-[(Cyclopropylamino)methyl]-3-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its halogenated analogs .
Properties
IUPAC Name |
4-[(cyclopropylamino)methyl]-3-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-5-7(11(13)15)1-2-8(10)6-14-9-3-4-9/h1-2,5,9,14H,3-4,6H2,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQBIDRFQYKENE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)C(=O)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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